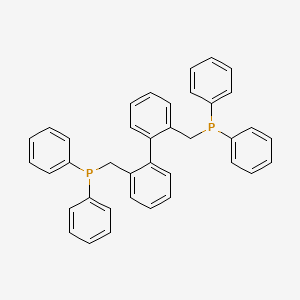

2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl

説明

The exact mass of the compound Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[2-[2-(diphenylphosphanylmethyl)phenyl]phenyl]methyl-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32P2/c1-5-19-33(20-6-1)39(34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)38-28-16-14-18-32(38)30-40(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-28H,29-30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKMTZNASRXXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888852 | |

| Record name | Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111982-81-1 | |

| Record name | 1,1′-[[1,1′-Biphenyl]-2,2′-diylbis(methylene)]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111982-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, 1,1'-((1,1'-biphenyl)-2,2'-diylbis(methylene))bis(1,1-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111982811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, 1,1'-[[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[1,1-diphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the development of sophisticated catalytic systems is paramount for the efficient and selective construction of complex molecular architectures. Central to these systems are ancillary ligands that meticulously control the reactivity and selectivity of the metallic center. Among the vast arsenal of phosphine ligands, 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl, commonly known as BISBI, has emerged as a noteworthy bidentate phosphine ligand.[1][2] Its unique structural features, characterized by a flexible biphenyl backbone and two diphenylphosphinomethyl arms, impart advantageous properties in a range of transition metal-catalyzed reactions.[1][2] This guide provides a comprehensive overview of BISBI, detailing its synthesis, structural characteristics, and key applications in catalysis, with a focus on providing actionable protocols and insights for laboratory practice.

Core Properties and Structural Attributes

BISBI is a white crystalline solid that is sensitive to air and should be handled under an inert atmosphere.[1][2] Its structure is defined by a 1,1'-biphenyl core functionalized at the 2 and 2' positions with diphenylphosphinomethyl groups.[1][2] This arrangement results in a flexible bidentate ligand capable of coordinating to a metal center in a chelating fashion.

One of the most critical parameters governing the performance of a bidentate ligand in catalysis is its "natural bite angle." This angle, defined by the P-M-P bond angle in a coordination complex, is dictated by the ligand's backbone. For BISBI, the methylene spacers between the biphenyl and the phosphine groups provide significant conformational flexibility, resulting in a moderate bite angle of approximately 98°.[1][2] This flexibility allows the ligand to accommodate the geometric constraints of various transition metal centers and their different oxidation states throughout a catalytic cycle.

| Property | Value | Source |

| CAS Number | 111982-81-1 | [3] |

| Molecular Formula | C₃₈H₃₂P₂ | [1][3] |

| Molecular Weight | 550.61 g/mol | [1][3] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 84–86 °C | [1] |

| Air Sensitivity | Air-sensitive | [1][2][3] |

Synthesis of 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)

The synthesis of BISBI is typically achieved through a nucleophilic substitution reaction. The key precursor is 2,2'-bis(bromomethyl)-1,1'-biphenyl, which is reacted with a diphenylphosphide nucleophile. A common and effective source of the diphenylphosphide anion is lithium diphenylphosphide (LiPPh₂).

Workflow for the Synthesis of BISBI

Detailed Experimental Protocol: Synthesis of BISBI

Part A: Preparation of Lithium Diphenylphosphide (LiPPh₂) Solution

-

Materials:

-

Lithium metal (ribbon or wire)

-

Triphenylphosphine (Ph₃P)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Under an inert atmosphere of argon or nitrogen, add freshly cut lithium metal (2.0 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous THF to the flask to cover the lithium.

-

To this suspension, add a solution of triphenylphosphine (1.0 equivalent) in anhydrous THF dropwise at room temperature with vigorous stirring.

-

The reaction mixture will gradually turn deep red, indicating the formation of lithium diphenylphosphide. Allow the reaction to stir at room temperature for several hours or overnight to ensure complete conversion. The resulting solution of LiPPh₂ in THF is used directly in the next step.

-

Part B: Synthesis of 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)

-

Materials:

-

2,2'-Bis(bromomethyl)-1,1'-biphenyl

-

Lithium diphenylphosphide (LiPPh₂) solution in THF (prepared in Part A)

-

Anhydrous tetrahydrofuran (THF)

-

Degassed water

-

Diethyl ether

-

Hexane

-

-

Procedure:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2'-bis(bromomethyl)-1,1'-biphenyl (1.0 equivalent) in anhydrous THF.

-

Cool the solution of 2,2'-bis(bromomethyl)-1,1'-biphenyl to 0 °C using an ice bath.

-

Slowly add the freshly prepared lithium diphenylphosphide solution (2.1 equivalents) to the cooled solution of the dibromide via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of degassed water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane, to yield pure BISBI as a white crystalline solid.[1]

-

Spectroscopic Characterization

The identity and purity of the synthesized BISBI should be confirmed by standard spectroscopic techniques, particularly NMR spectroscopy.

-

³¹P NMR: This is the most informative technique for characterizing phosphine ligands. A single resonance in the ³¹P{¹H} NMR spectrum is indicative of the two equivalent phosphorus atoms in the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl and diphenylphosphine moieties, as well as a key signal for the methylene bridge protons.

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the carbon skeleton of the molecule.

Applications in Homogeneous Catalysis

The unique combination of a flexible backbone and electron-rich phosphine donors makes BISBI an effective ligand in a variety of transition metal-catalyzed reactions.[2] It is particularly well-suited for reactions that may benefit from a ligand with a moderate bite angle and the ability to stabilize catalytically active metal centers.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or oxo synthesis, is a fundamental industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂). The regioselectivity of this reaction (i.e., the formation of linear vs. branched aldehydes) is a critical parameter that can be controlled by the choice of ligand. BISBI has been employed as a ligand in rhodium-catalyzed hydroformylation, where it can influence both the activity and selectivity of the catalyst.[2]

-

Materials:

-

Rh(acac)(CO)₂ (Rhodium(I) dicarbonylacetylacetonate)

-

2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)

-

1-Octene

-

Toluene (anhydrous and degassed)

-

Syngas (1:1 mixture of CO and H₂)

-

-

Procedure:

-

In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with Rh(acac)(CO)₂ (0.01 mol%) and BISBI (0.02 mol%).

-

Add anhydrous, degassed toluene to dissolve the catalyst precursor and ligand.

-

Add 1-octene to the autoclave.

-

Seal the autoclave, remove it from the glovebox, and purge it several times with syngas.

-

Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for the desired time, monitoring the pressure to follow the consumption of syngas.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

Analyze the product mixture by gas chromatography (GC) to determine the conversion of 1-octene and the regioselectivity (linear vs. branched aldehydes).

-

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. The choice of phosphine ligand is crucial for the efficiency of these reactions, as it influences the rates of oxidative addition and reductive elimination in the catalytic cycle. While a wide array of specialized ligands have been developed for these transformations, the structural features of BISBI make it a candidate for investigation in this context, particularly in scenarios where ligand flexibility is advantageous.

-

Materials:

-

Pd(OAc)₂ (Palladium(II) acetate)

-

2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)

-

4-Bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene/Water solvent mixture

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%), BISBI (1.5 mol%), 4-bromotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by TLC or GC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.

-

Conclusion

2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI) is a versatile and accessible bidentate phosphine ligand with a valuable combination of structural flexibility and electronic properties. Its utility in key catalytic transformations such as rhodium-catalyzed hydroformylation and palladium-catalyzed cross-coupling reactions highlights its potential as a valuable tool in the synthetic chemist's toolbox. The protocols and conceptual framework provided in this guide are intended to serve as a practical resource for researchers and professionals engaged in the development of novel synthetic methodologies and the production of fine chemicals and pharmaceuticals. Further exploration of BISBI in other catalytic applications is warranted and may lead to new and improved synthetic strategies.

References

-

ACS Publications. 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl: New Entry of Bidentate Triarylphosphine Ligand to Transition Metal Catalysts | Organometallics. Available at: [Link]

-

J&K Scientific. 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl, 99% BISBI | 111982-81-1. Available at: [Link]

-

Organic Syntheses. (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Available at: [Link]

-

ResearchGate. Crystal structure of bis(triphenylphospine-κP)-dichloro-palladium(II) — acetonitrile (1:1), [PdCl2(C18H15P)2] ) CH3CN. Available at: [Link]

-

PMC. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. Available at: [Link]

-

PubChem. 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl. Available at: [Link]

-

Scientific Research Publishing. Casey, C.P. and Whiteker, G.T. (1990) The Natural Bite Angle of Chelating Diphosphines. Israel Journal of Chemistry, 30, 299-304. Available at: [Link]

-

ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Available at: [Link]

-

Wikipedia. Bis(triphenylphosphine)palladium chloride. Available at: [Link]

-

MDPI. Toward the Rhodium-Catalyzed Bis-Hydroformylation of 1,3-Butadiene to Adipic Aldehyde. Available at: [Link]

-

PMC. trans-Dichloridobis(triphenylphosphine)palladium(II). Available at: [Link]

-

Catalysis Science & Technology. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Available at: [Link]

-

New Journal of Chemistry. SUPPLEMENTARY INFORMATION FOR New Journal of Chemistry Synthesis and molecular structures of divalent bridged bis(guanidinate) e. Available at: [Link]

-

Theses, Dissertations and Culminating Projects. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

-

ResearchGate. (PDF) Crystal structure of bis(triphenylphospine-κP)-dichloro-palladium(II) - Acetonitrile (1:1), [PdCl 2(C 18H 15P) 2] · CH 3CN. Available at: [Link]

-

OSTI.GOV. Force-Modulated Selectivity of the Rhodium- Catalyzed Hydroformylation of 1-Alkenes. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available at: [Link]

-

The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available at: [Link]

-

MDPI. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Available at: [Link]

Sources

- 1. Synthesis of 2,2″-bis(diphenylphosphino)-1,1″-biferrocene, a planar chiral bisphosphine, and its palladium(II) complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl | 111982-81-1 | Benchchem [benchchem.com]

- 3. strem.com [strem.com]

Application Notes & Protocols: Suzuki-Miyaura Coupling with the BISBI Ligand

Introduction: The Strategic Advantage of Ligand Selection in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and drug development sectors. Its capacity for constructing carbon-carbon bonds with high efficiency and broad functional group tolerance has made it an indispensable tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in many therapeutic agents.[1] The efficacy of this palladium-catalyzed transformation is profoundly influenced by the choice of phosphine ligand, which modulates the catalyst's stability, activity, and selectivity.[2] Among the vast arsenal of available ligands, bulky and electron-rich phosphines have emerged as particularly powerful for facilitating the coupling of challenging substrates, such as sterically hindered aryl chlorides.[2][3]

This application note provides a detailed protocol and technical guide for the use of BISBI (2,2'-bis((diphenylphosphino)methyl)-1,1'-biphenyl), a bidentate phosphine ligand characterized by its significant steric bulk and a distinctively wide "bite angle." We will delve into the mechanistic rationale for employing BISBI, provide a step-by-step experimental procedure, and offer insights into the practical application of this versatile ligand in Suzuki-Miyaura coupling reactions.

The BISBI Ligand: Structural Features and Mechanistic Implications

BISBI is a chelating diphosphine ligand with the full chemical name 2,2'-bis((diphenylphosphino)methyl)-1,1'-biphenyl.[4][5] Its defining structural characteristic is a large P-Pd-P bond angle, or "bite angle," of approximately 113°.[6] This feature, a consequence of the biphenyl backbone, has profound implications for the geometry and reactivity of the palladium catalyst.

Causality Behind Ligand Choice: Why BISBI?

The selection of BISBI as a ligand in Suzuki-Miyaura coupling is predicated on several key mechanistic advantages conferred by its unique structure:

-

Enhanced Rate of Reductive Elimination: The wide bite angle of BISBI forces a more open coordination sphere around the palladium center. This steric imposition is thought to promote the rate-determining reductive elimination step, where the two organic fragments are joined to form the final product and the Pd(0) catalyst is regenerated.[7]

-

Stabilization of the Catalytically Active Species: The bidentate nature of BISBI provides a stable chelate with the palladium center, which can prevent ligand dissociation and subsequent catalyst decomposition, particularly at the elevated temperatures often required for the activation of less reactive aryl chlorides.

-

Facilitation of Oxidative Addition: Like other electron-rich phosphine ligands, BISBI enhances the electron density at the palladium center, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex.[7]

These attributes position BISBI as a compelling choice for Suzuki-Miyaura couplings involving challenging substrates, where catalyst activity and stability are paramount.

The Suzuki-Miyaura Catalytic Cycle with a Pd/BISBI Catalyst

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates. The use of the BISBI ligand influences the kinetics of these steps, ultimately driving the reaction towards efficient product formation.

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Steps of the Catalytic Cycle:

-

Oxidative Addition: The catalytically active Pd(0) species, stabilized by the BISBI ligand, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[8]

-

Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[9]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0)(BISBI) catalyst, which can then re-enter the catalytic cycle.[7]

Experimental Protocol for Suzuki-Miyaura Coupling Using BISBI

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a palladium catalyst with the BISBI ligand. The catalyst can be generated in situ from a suitable palladium precursor and BISBI.

Materials and Reagents:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

BISBI (0.024 mmol, 2.4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous toluene (5 mL)

-

Anhydrous isopropanol (1 mL)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Reaction Setup and Procedure:

-

Catalyst Pre-formation (In Situ Generation):

-

To a clean, dry reaction vessel under an inert atmosphere, add palladium(II) acetate and the BISBI ligand.

-

Add anhydrous toluene and stir the mixture at room temperature for 10-15 minutes. A color change is typically observed as the catalyst complex forms.

-

-

Addition of Reagents:

-

To the catalyst mixture, add the aryl chloride, arylboronic acid, and potassium phosphate.

-

Add the anhydrous isopropanol.

-

-

Reaction Conditions:

-

Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Summary of Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂ | A common, air-stable Pd(II) source for in situ catalyst generation. |

| Ligand | BISBI | Bulky, electron-rich ligand with a wide bite angle to promote reductive elimination. |

| Pd/Ligand Ratio | 1:1.2 | A slight excess of the ligand ensures complete complexation of the palladium. |

| Base | K₃PO₄ | An effective base for activating the boronic acid; other bases like Cs₂CO₃ or K₂CO₃ can also be used. |

| Solvent System | Toluene/Isopropanol | Toluene is a common solvent for Suzuki couplings; isopropanol can aid in the reduction of Pd(II) to Pd(0). |

| Temperature | 100 °C | Sufficient to overcome the activation energy for the coupling of less reactive aryl chlorides. |

| Reaction Time | 12-24 hours | Typical duration for complete conversion; should be optimized for specific substrates. |

Troubleshooting and Optimization

-

Low Yield:

-

Incomplete reaction: Extend the reaction time or increase the temperature.

-

Catalyst deactivation: Ensure strictly anhydrous and anaerobic conditions. The quality of the reagents, particularly the boronic acid, is crucial.

-

Poor substrate reactivity: For very unreactive aryl chlorides, a higher catalyst loading (e.g., 5 mol%) or a stronger base may be necessary.

-

-

Formation of Side Products:

-

Homocoupling of the boronic acid: This can occur if the reaction is too slow or if oxygen is present. Degassing the solvent and maintaining a strict inert atmosphere can minimize this.

-

Protodeboronation: The presence of water can lead to the cleavage of the C-B bond. Use anhydrous solvents and reagents.

-

Conclusion

The BISBI ligand offers a powerful tool for chemists engaged in the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. Its unique structural features, particularly its wide bite angle, provide distinct mechanistic advantages that can lead to high catalytic activity and efficiency, especially with challenging substrates like aryl chlorides. The protocol detailed in this application note provides a robust starting point for the successful implementation of BISBI in your synthetic endeavors. As with any catalytic reaction, careful optimization of the reaction parameters for each specific substrate combination is recommended to achieve the best possible results.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1492–1502. [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Bite angle. Retrieved from [Link]

-

Herrmann, W. A., Kohlpaintner, C. W., Herdtweck, E., & Kiprof, P. (1993). Structure and metal coordination of the diphosphane 2,2'-bis((diphenylphosphino)methyl)-1,1'-biphenyl ("BISBI"). Inorganic Chemistry, 32(26), 6010–6012. [Link]

-

Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Quick guide. (2022, September 24). How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ?. [Video]. YouTube. [Link]

-

Kingston, J. V., & Verkade, J. G. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(8), 2816–2822. [Link]

-

MDPI. (2013). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

-

Nature Protocols. (2006). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]

-

ResearchGate. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

-

van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2770. [Link]

-

Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

-

van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (1999). The bite angle makes the catalyst. Pure and Applied Chemistry, 71(8), 1443–1452. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

ChemRxiv. (2021). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. Retrieved from [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS # 111982-81-1, 2,2'-Bis[(diphenylphosphino)methyl]-1,1'-biphenyl, BISBI, [[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis[diphenylphosphine] - chemBlink [chemblink.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl in Asymmetric Hydrogenation

Introduction: The Architectural Advantage of 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount for achieving high enantioselectivity. 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl, hereafter referred to as BISBI, is a C₂-symmetric bidentate phosphine ligand that has carved a niche in transition metal-catalyzed reactions, particularly asymmetric hydrogenation.[1] Its structure, featuring a biphenyl backbone connected to diphenylphosphine moieties via methylene linkers, imparts a unique combination of steric bulk, conformational flexibility, and electronic properties.

Unlike rigidly-linked biaryl phosphines such as BINAP, the methylene spacers in BISBI provide greater rotational freedom. This flexibility allows the ligand to form stable chelate complexes with various transition metals, including rhodium and ruthenium, adopting conformations that create a well-defined and effective chiral environment essential for stereochemical control.[1] The primary application of such catalyst systems is the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical, agrochemical, and fine chemical industries where the biological activity of a molecule is often dictated by its stereochemistry.[2]

The Catalyst System: From Ligand to Active Hydrogenation Species

The BISBI ligand itself is a precursor. Its catalytic activity is only unlocked upon coordination to a suitable transition metal center. The resulting complex is then typically activated in situ to generate the catalytically active hydride species responsible for hydrogenation.

Core Logic of Catalyst Formation and Activation

The journey from ligand to active catalyst involves two critical stages: the formation of a stable metal-ligand pre-catalyst and its subsequent activation to a species capable of reacting with molecular hydrogen. The inert atmosphere is non-negotiable, as phosphines are susceptible to oxidation, which would render the ligand inactive.[1]

Caption: Workflow for catalyst preparation and activation.

Protocol 1: In Situ Preparation of a Rh-BISBI Pre-catalyst

This protocol describes the common laboratory practice of generating the active catalyst within the reaction vessel immediately prior to the hydrogenation reaction.

Expertise & Causality: The choice of a weakly coordinating ligand like 1,5-cyclooctadiene (COD) in the metal precursor ([Rh(COD)₂]BF₄) is deliberate. The BISBI ligand, being a stronger bidentate phosphine, readily displaces the COD ligands to form the more stable Rh-BISBI complex, driving the reaction to completion.

Materials:

-

2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI) (1.1 mol eq.)

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) (1.0 mol eq.)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Under a positive pressure of argon or nitrogen, add BISBI and [Rh(COD)₂]BF₄ to a dry Schlenk flask equipped with a magnetic stir bar.

-

Evacuate the flask and backfill with inert gas three times to ensure the removal of all oxygen.

-

Add the anhydrous, degassed solvent via cannula or syringe.

-

Stir the resulting solution at room temperature for 30-60 minutes. The formation of the complex is often accompanied by a color change.

-

This solution containing the pre-catalyst is now ready for the addition of the substrate and subsequent hydrogenation.

Mechanism of Stereoselection: The Chiral Pocket

Asymmetric hydrogenation is a quintessential example of "chiral recognition" at the molecular level. The C₂-symmetric BISBI ligand arranges itself around the metal center to form a rigid and well-defined chiral pocket.

When a prochiral substrate, such as a ketone, approaches the active metal hydride catalyst, it can only coordinate in a sterically favored orientation. This preferential binding exposes one of the two prochiral faces of the carbonyl (or olefin) to the metal-bound hydride. The subsequent migratory insertion of the hydride and reductive elimination of the product occurs predominantly on this favored face, leading to the formation of one enantiomer in excess.

Caption: Conceptual diagram of facial selectivity.

Application Note: Asymmetric Hydrogenation of Prochiral Ketones

The reduction of ketones to chiral secondary alcohols is one of the most valuable transformations in synthetic chemistry, providing access to key intermediates for numerous pharmaceuticals.[2] Ruthenium-based catalysts are particularly effective for this transformation.

Protocol 2: Ru-Catalyzed Hydrogenation of Acetophenone

This protocol details a general procedure for the asymmetric hydrogenation of a simple aromatic ketone. The combination of a chiral diphosphine (like BISBI) and a chiral diamine ligand in Ru-based systems can lead to highly effective "matched-pair" catalysts, although systems without the diamine are also employed.[2]

Trustworthiness & Self-Validation: The success of this reaction is validated by two key metrics: conversion, typically measured by GC or ¹H NMR, and enantiomeric excess (ee), measured by chiral HPLC or chiral GC analysis. A successful run will show >95% conversion and a high ee value, confirming the catalyst's activity and selectivity.

Materials & Equipment:

-

Ru-precursor (e.g., [RuCl₂(p-cymene)]₂)

-

BISBI ligand

-

Acetophenone (substrate)

-

Anhydrous, degassed 2-propanol (solvent and, in some cases, a hydride source for transfer hydrogenation)

-

Base (e.g., Potassium tert-butoxide, t-BuOK)

-

High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, charge the autoclave vessel with the Ru-precursor, BISBI ligand, and base.

-

Add the acetophenone substrate.

-

Seal the autoclave and remove it from the glovebox.

-

Connect the autoclave to a vacuum line and the hydrogen gas line.

-

Add the degassed 2-propanol via cannula transfer.

-

Stir the mixture and purge the system by pressurizing with H₂ (to ~5 atm) and then venting, repeating this cycle 3-5 times.

-

Pressurize the vessel to the desired reaction pressure (e.g., 10-50 atm H₂).

-

Heat the reaction to the desired temperature (e.g., 30-60 °C) and stir vigorously.

-

Monitor the reaction by observing the pressure drop (H₂ uptake).

-

After the reaction is complete (typically 4-24 hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Open the autoclave, quench the reaction with a small amount of water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Analyze the organic extract for conversion and enantiomeric excess.

Representative Data for Biphenyl Phosphine Ligands

While extensive data specifically for BISBI can be found in specialized literature, the performance of C₂-symmetric biphenyl phosphine ligands in Ru-catalyzed ketone hydrogenation is well-established. The following table provides illustrative examples of the high enantioselectivities that can be achieved with this class of ligands.

| Substrate | Catalyst System | Conditions | Conversion (%) | ee (%) | Reference Class |

| Acetophenone | Ru-Diphosphine/Diamine | 8 atm H₂, 2-propanol, base | >99 | 99 | [2] |

| β-Keto esters | Ru-BINAP | H₂, various solvents | High | >99 | [3] |

| Aromatic Ketones | Ru-XylBINAP/DAIPEN | 8 atm H₂, 2-propanol, base | >99 | 99 | [2] |

| 1-Tetralone | Ru-TolBINAP/IPHAN | 9 atm H₂, 2-propanol, base | >99 | 98 | [2] |

Note: This table showcases the capabilities of the broader class of Ru-biarylphosphine catalysts to indicate the expected performance level.

Troubleshooting & Optimization

Even robust protocols can require optimization. The following guide addresses common issues encountered during asymmetric hydrogenation.

Caption: A troubleshooting guide for common issues.

Expert Insight on Temperature: Lowering the reaction temperature is often the first step to improve low enantioselectivity. The desired and undesired reaction pathways have different activation energies. By reducing thermal energy, the reaction is more likely to proceed through the lower-energy transition state, which leads to the major enantiomer, thus increasing the ee.

Conclusion

2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI) is a valuable and effective ligand for asymmetric hydrogenation. Its structural flexibility allows it to form highly selective catalysts with key transition metals like rhodium and ruthenium. The principles and protocols outlined here demonstrate its utility in the stereoselective synthesis of chiral alcohols from ketones, a cornerstone reaction for modern organic synthesis. By understanding the interplay between the ligand architecture, catalyst activation, and reaction conditions, researchers can effectively harness the power of BISBI to achieve exceptional levels of enantioselectivity in their synthetic endeavors.

References

-

Hayashi, T., et al. 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl: New Entry of Bidentate Triarylphosphine Ligand to Transition Metal Catalysts. Organometallics. [Link]

-

Asymmetric Hydrogenation Overview. Inorganic Chemistry III, Togni, 2011. [Link]

-

ResearchGate. Reported asymmetric hydrogenation of olefins and limitations. [Link]

-

Journal of the American Chemical Society. Rh(I)–Bisphosphine-Catalyzed Asymmetric, Intermolecular Hydroheteroarylation of α-Substituted Acrate Derivatives. [Link]

-

Jeulin, S., et al. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS. [Link]

-

Noyori, R., et al. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. [Link]

-

ResearchGate. Commonly used mechanism of diphosphineRu-catalyzed asymmetric hydrogenation of functionalized ketones. [Link]

-

PubMed Central. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. [Link]

Sources

Application Notes and Protocols for Rhodium-Catalyzed Reactions with 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)

Introduction: The Strategic Advantage of the BISBI Ligand in Rhodium Catalysis

In the landscape of homogeneous catalysis, the rational design of ligands is paramount to controlling the activity and selectivity of transition metal catalysts.[1] Among the vast arsenal of phosphine ligands, 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl, commonly known as BISBI, has emerged as a ligand of significant interest in rhodium-catalyzed transformations. Its unique structural architecture, characterized by a flexible biphenyl backbone, imparts a large "natural bite angle," a concept pivotal to understanding its influence on catalytic outcomes.[2][3] This guide provides an in-depth exploration of the mechanistic underpinnings and practical applications of Rh-BISBI catalyst systems, tailored for researchers, scientists, and professionals in drug development.

The defining feature of BISBI is its large natural bite angle of approximately 113°.[3] This P-Rh-P angle in the coordination sphere of the rhodium center is a critical determinant of selectivity in many catalytic reactions, most notably in hydroformylation.[2][3] The preference for diequatorial coordination of the phosphorus atoms in a trigonal bipyramidal intermediate is a key mechanistic feature that distinguishes BISBI from smaller bite angle ligands and is central to its ability to direct the regioselectivity of catalytic transformations.[2][4]

Core Application: Regioselective Hydroformylation

Hydroformylation, or the "oxo" process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.[5] The regioselectivity of this reaction—the preference for the formation of a linear (n) or branched (iso) aldehyde—is a critical challenge. It is in this arena that the Rh-BISBI system demonstrates its profound utility, consistently favoring the formation of the linear aldehyde, a highly sought-after commodity chemical.[3][5]

Mechanistic Rationale for High n-selectivity

The high linear-to-branched (n/iso or l/b) ratios achieved with Rh-BISBI catalysts can be directly attributed to the ligand's large bite angle. The generally accepted mechanism for rhodium-catalyzed hydroformylation involves several key steps, including ligand dissociation, olefin coordination, migratory insertion of the olefin into the Rh-H bond, CO insertion, and reductive elimination.[6]

The regioselectivity is primarily determined during the migratory insertion step.[5] With a large bite angle ligand like BISBI, the two phosphorus atoms preferentially occupy equatorial positions in the trigonal bipyramidal rhodium hydride intermediate. This arrangement creates significant steric hindrance in the equatorial plane, making the approach of the olefin and subsequent formation of the branched alkyl intermediate sterically disfavored. Consequently, the formation of the linear alkyl intermediate is kinetically preferred, leading to a high selectivity for the linear aldehyde product.[2][3]

Experimental Protocols

The following section provides a detailed, self-validating protocol for the rhodium-catalyzed hydroformylation of 1-octene using a Rh(CO)₂(acac)/BISBI catalytic system. This protocol is designed to be a robust starting point for researchers exploring the capabilities of this catalytic system.

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Octene

Objective: To achieve high regioselectivity for the linear aldehyde (nonanal) in the hydroformylation of 1-octene.

Materials:

-

Rhodium(I) dicarbonyl acetylacetonate [Rh(CO)₂(acac)]

-

2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI)

-

1-Octene (substrate)

-

Toluene (anhydrous, degassed)

-

Syngas (1:1 mixture of H₂ and CO)

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control

-

Schlenk line and standard inert atmosphere techniques

-

Gas chromatograph (GC) for analysis

Catalyst Precursor Preparation (in-situ):

-

Under an inert atmosphere (e.g., argon or nitrogen), add Rh(CO)₂(acac) (0.01 mmol, 1.0 eq) and BISBI (0.05 mmol, 5.0 eq) to a clean, dry Schlenk flask.

-

Add 10 mL of anhydrous, degassed toluene to the flask.

-

Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst precursor. The solution should be homogeneous.

Hydroformylation Reaction:

-

Transfer the catalyst precursor solution to the high-pressure autoclave under an inert atmosphere.

-

Add 1-octene (10 mmol, 1000 eq relative to Rh) to the autoclave.

-

Seal the autoclave and purge several times with syngas.

-

Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the 1:1 H₂/CO mixture.

-

Heat the autoclave to the desired reaction temperature (e.g., 80 °C) with vigorous stirring.

-

Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4 hours). The pressure should be kept constant by feeding syngas as it is consumed.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

Product Analysis:

-

Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).

-

Analyze the sample by gas chromatography (GC) to determine the conversion of 1-octene and the regioselectivity (n/iso ratio of the aldehyde products). Use an internal standard for quantitative analysis.

Data Presentation

The following table summarizes typical results for the rhodium-catalyzed hydroformylation of various terminal olefins using the BISBI ligand, showcasing its high efficiency in producing linear aldehydes.

| Substrate | Ligand | T (°C) | P (bar) | n/iso ratio | Reference |

| 1-Hexene | BISBI | 100 | 7 | 66:1 | |

| 1-Octene | BISBI | 80 | 20 | >98:2 | |

| Styrene | BISBI | 80 | 10 | 11:89 | |

| Vinyl Acetate | BISBI | 60 | 20 | 95:5 |

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the structure of the Rh-BISBI complex and a generalized workflow for a catalytic hydroformylation reaction.

Caption: Structure of the Rh-BISBI Complex.

Caption: General Workflow for Rh-BISBI Catalyzed Hydroformylation.

Beyond Hydroformylation: Other Catalytic Applications

While hydroformylation is the most prominent application of Rh-BISBI systems, the unique properties of this ligand have led to its use in other rhodium-catalyzed reactions, including:

-

Asymmetric Hydrogenation: Chiral versions of BISBI and related large bite angle ligands have been explored in the asymmetric hydrogenation of prochiral olefins, demonstrating the versatility of this ligand scaffold in inducing enantioselectivity.

-

Hydroaminomethylation: This tandem reaction combines hydroformylation with a subsequent condensation and hydrogenation to produce amines from olefins. The high regioselectivity of the initial hydroformylation step, directed by BISBI, is crucial for the overall efficiency of the process.

Conclusion and Future Outlook

The 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI) ligand represents a powerful tool in the arsenal of the synthetic chemist. Its large natural bite angle provides a predictable and effective means of controlling regioselectivity in rhodium-catalyzed hydroformylation, a process of immense industrial and academic importance. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable catalytic system. Future research in this area will likely focus on the development of novel BISBI derivatives with enhanced activities and selectivities, as well as their application in an even broader range of catalytic transformations, further solidifying the legacy of this influential ligand.

References

-

Casey, C. P., Whiteker, G. T., Melville, M. G., Petrovich, L. M., Gavney, J. A., & Powell, D. R. (1992). Diphosphines with natural bite angles near 120 increase selectivity for n-aldehyde formation in rhodium-catalyzed hydroformylation. Journal of the American Chemical Society, 114(14), 5535–5543. [Link]

-

van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (1999). The bite angle makes the catalyst. Pure and Applied Chemistry, 71(8), 1443–1452. [Link]

-

Kranenburg, M., van der Burgt, Y. E. M., Kamer, P. C. J., van Leeuwen, P. W. N. M., Goubitz, K., & Fraanje, J. (1995). New Diphosphine Ligands Based on Heterocyclic Aromatics Inducing Very High Regioselectivity in Rhodium-Catalyzed Hydroformylation: Effect of the Bite Angle. Organometallics, 14(6), 3081–3089. [Link]

-

Beller, M., Cornils, B., Frohning, C. D., & Kohlpaintner, C. W. (1995). Progress in hydroformylation and carbonylation. Journal of Molecular Catalysis A: Chemical, 104(1), 17-85. [Link]

-

Dieguez, M., Pamies, O., & Claver, C. (2004). Rhodium-catalyzed asymmetric hydroformylation. Tetrahedron: Asymmetry, 15(14), 2113-2122. [Link]

-

Casey, C. P., & Whiteker, G. T. (1990). The Natural Bite Angle of Chelating Diphosphines. Israel Journal of Chemistry, 30(4), 299-304. [Link]

-

Hayashi, T. (2000). Chiral monodentate phosphine ligand MOP for transition-metal-catalyzed asymmetric reactions. Accounts of Chemical Research, 33(6), 354-362. [Link]

- Evans, D. A. (Ed.). (2009). Modern Rhodium-Catalyzed Organic Reactions. John Wiley & Sons.

- Claver, C., & van Leeuwen, P. W. N. M. (Eds.). (2002).

-

Breit, B. (2007). Recent Advances in Alkene Hydroformylation. Topics in Current Chemistry, 279, 139–172. [Link]

-

Legin, A. A., Shiryaev, A. A., & Ananikov, V. P. (2015). Mechanistic aspects of rhodium-catalyzed hydroformylation of isoprene: a computational study. Organometallics, 34(16), 3995-4005. [Link]

-

van der Veen, L. A., Keeven, P. H., Schoemaker, G. C., Reek, J. N. H., Kamer, P. C. J., van Leeuwen, P. W. N. M., ... & van Lenthe, J. H. (2000). Origin of the bite angle effect on rhodium diphosphine catalyzed hydroformylation. Organometallics, 19(5), 872-883. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.uva.nl [pure.uva.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Grignard Cross-Coupling Reactions Utilizing the BISBI Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Controlled Carbon-Carbon Bond Formation

The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, underpinning the assembly of complex molecules essential for pharmaceuticals, agrochemicals, and materials science. Among the myriad of methods available, transition-metal catalyzed cross-coupling reactions have emerged as powerful and versatile tools. Grignard cross-coupling, also known as the Kumada-Tamao-Corriu coupling, represents a foundational and economically viable approach, utilizing readily available organomagnesium (Grignard) reagents.[1] The efficacy and selectivity of these reactions are profoundly influenced by the choice of catalyst system, particularly the ancillary ligands that coordinate to the metal center. These ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and directing the stereochemical outcome of the reaction.[2]

This guide focuses on the application of a specific bidentate phosphine ligand, 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl (BISBI), in the context of nickel-catalyzed Grignard cross-coupling reactions. We will delve into the structural and electronic properties of BISBI that make it an attractive ligand for these transformations, provide detailed experimental protocols, and discuss the mechanistic rationale behind its application.

The BISBI Ligand: A Keystone for Enhanced Catalytic Performance

BISBI is a bidentate triarylphosphine ligand characterized by a biphenyl backbone with two methylene-linked diphenylphosphine groups.[3] This structural motif imparts a unique combination of flexibility and a well-defined coordination geometry, which is paramount in influencing the catalytic cycle of a cross-coupling reaction.

Structural and Electronic Properties of BISBI

The key to BISBI's utility lies in its steric and electronic parameters, most notably its "bite angle." The bite angle is the P-M-P angle formed when the bidentate ligand chelates to a metal center.[4] For BISBI, this angle is approximately 98°, which is considered a moderately wide bite angle.[3] This feature is critical as the bite angle of a chelating diphosphine can significantly impact the activity and selectivity of a catalyst.[5]

A wider bite angle can promote reductive elimination, the final step in the catalytic cycle that forms the desired C-C bond and regenerates the active catalyst.[6] This is because ligands with larger bite angles can sterically enforce a geometry around the metal center that is closer to the transition state for reductive elimination.

Furthermore, the electronic nature of the phosphine groups in BISBI influences the electron density at the metal center. The phenyl groups on the phosphorus atoms are electron-withdrawing, which can affect the rates of oxidative addition and reductive elimination. The interplay of these steric and electronic factors makes BISBI a compelling ligand for fine-tuning the catalytic activity in Grignard cross-coupling reactions.

Synthesis of the BISBI Ligand

The synthesis of BISBI is achievable through established synthetic routes. A common and effective method involves the reaction of 2,2'-bis(halomethyl)-1,1'-biphenyl with a diphenylphosphide source.[3]

Protocol for BISBI Synthesis:

-

Preparation of 2,2'-bis(bromomethyl)-1,1'-biphenyl: This starting material can be synthesized from 2,2'-dimethyl-1,1'-biphenyl via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.

-

Generation of Lithium Diphenylphosphide: In a flame-dried, inert atmosphere glovebox or Schlenk line, metallic lithium is reacted with triphenylphosphine in a solvent like tetrahydrofuran (THF) to generate lithium diphenylphosphide.[7]

-

Nucleophilic Substitution: The freshly prepared lithium diphenylphosphide solution is then added dropwise to a solution of 2,2'-bis(bromomethyl)-1,1'-biphenyl in THF at a low temperature (e.g., -78 °C).

-

Workup and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The organic product is extracted, dried, and purified by recrystallization, typically from a solvent mixture such as ethanol/dichloromethane, to yield pure BISBI as a white crystalline solid.[3]

Nickel-Catalyzed Grignard Cross-Coupling with BISBI: A Mechanistic Overview

Nickel-catalyzed cross-coupling reactions are known to proceed through various mechanistic pathways, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles.[8] The presence of a bidentate phosphine ligand like BISBI can significantly influence these cycles.

The generally accepted mechanism for a Ni(0)/Ni(II) catalyzed Kumada coupling is as follows:

-

Oxidative Addition: The active Ni(0) catalyst, stabilized by the BISBI ligand, undergoes oxidative addition with the organic halide (R-X) to form a Ni(II) intermediate, (BISBI)Ni(R)(X).

-

Transmetalation: The Grignard reagent (R'-MgX) then transmetalates with the Ni(II) complex, where the R' group replaces the halide on the nickel center, forming (BISBI)Ni(R)(R').

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups (R and R') to form the new C-C bond (R-R'). This step regenerates the active Ni(0) catalyst, which can then re-enter the catalytic cycle.

The bite angle and steric bulk of the BISBI ligand are particularly influential in the reductive elimination step. A wider bite angle can facilitate this step, leading to a faster turnover rate for the catalyst.[6]

Catalytic Cycle of Ni-Catalyzed Grignard Cross-Coupling with BISBI

Caption: Catalytic cycle of a Ni-catalyzed Grignard cross-coupling reaction with the BISBI ligand.

Experimental Protocols for BISBI-Mediated Grignard Cross-Coupling

The following is a general protocol for a nickel-catalyzed Grignard cross-coupling reaction between an aryl halide and an alkyl Grignard reagent, utilizing the BISBI ligand. This protocol should be adapted and optimized for specific substrates.

Materials and Reagents

-

Nickel(II) chloride (NiCl₂) or a pre-catalyst like (BISBI)NiCl₂

-

BISBI ligand

-

Aryl halide (e.g., bromobenzene, chlorobenzene)

-

Alkyl Grignard reagent (e.g., ethylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Standard Schlenk line or glovebox for inert atmosphere operations

-

Standard laboratory glassware, oven-dried before use

Preparation of the (BISBI)Ni Pre-catalyst (Optional but Recommended)

For improved reproducibility, a well-defined pre-catalyst can be synthesized.

-

In an inert atmosphere, dissolve NiCl₂ and one equivalent of BISBI in anhydrous THF.

-

Stir the solution at room temperature for several hours.

-

The resulting complex can often be isolated by precipitation with a non-polar solvent like hexane and used directly.

General Protocol for Grignard Cross-Coupling

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add NiCl₂ (e.g., 2 mol%) and BISBI (e.g., 2.2 mol%). If using a pre-catalyst, add the appropriate amount (e.g., 2 mol%).

-

Add anhydrous THF to dissolve the catalyst and ligand.

-

Cool the flask to the desired reaction temperature (this may range from 0 °C to room temperature, depending on the reactivity of the substrates).

Reaction Execution:

-

To the cooled catalyst solution, add the aryl halide (1.0 equivalent).

-

Slowly add the Grignard reagent (typically 1.1-1.5 equivalents) dropwise via a syringe. The addition rate should be controlled to manage any exotherm.

-

Allow the reaction to stir at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS or TLC).

Workup and Purification:

-

Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent in vacuo.

-

The crude product can then be purified by column chromatography on silica gel to afford the desired cross-coupled product.

Data Presentation: Expected Outcomes

The use of the BISBI ligand is anticipated to provide high yields and selectivity in Grignard cross-coupling reactions. Below is a representative table of expected results for the coupling of various aryl halides with an alkyl Grignard reagent.

| Entry | Aryl Halide | Grignard Reagent | Catalyst Loading (mol%) | Ligand | Temperature (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Ethylmagnesium Bromide | 2 | BISBI | 25 | >90 |

| 2 | 2-Chloropyridine | n-Propylmagnesium Chloride | 3 | BISBI | 0 | 85-95 |

| 3 | 1-Bromo-4-methoxybenzene | sec-Butylmagnesium Chloride | 2 | BISBI | 25 | >85 |

Troubleshooting and Field-Proven Insights

-

Low Yields:

-

Inactive Grignard Reagent: Ensure the Grignard reagent is freshly prepared or titrated before use. Moisture is detrimental to Grignard reagents.

-

Catalyst Deactivation: The reaction must be performed under strictly inert conditions to prevent oxidation of the nickel catalyst and the phosphine ligand.

-

Suboptimal Temperature: The reaction temperature may need to be optimized. Some reactions may require gentle heating to proceed at a reasonable rate.

-

-

Formation of Homocoupled Products:

-

This can occur if the rate of transmetalation is slow compared to other side reactions. Adjusting the rate of addition of the Grignard reagent or changing the solvent may help.

-

-

β-Hydride Elimination:

-

When using Grignard reagents with β-hydrogens, β-hydride elimination can be a competing side reaction. The steric bulk of the BISBI ligand can help to suppress this pathway.[9] Lowering the reaction temperature can also be beneficial.

-

Conclusion

The BISBI ligand offers a compelling strategic advantage in the design of efficient nickel-catalyzed Grignard cross-coupling reactions. Its unique structural features, particularly its moderately wide bite angle, provide a means to control the catalytic cycle, leading to high yields and selectivities. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully implement this powerful synthetic methodology in their own laboratories for the efficient construction of valuable C-C bonds.

References

- Hayashi, T., Konishi, M., Kobori, Y., Kumada, M., Higuchi, T., & Hirotsu, K. (1984). 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl: A new entry of bidentate triarylphosphine ligand to transition metal catalysts. Organometallics, 3(5), 863–867.

-

OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Kumada coupling. In Wikipedia. Retrieved from [Link]

- Stradiotto, M., & Lavoie, C. M. (2017). Bisphosphine‐Ligated Nickel Pre‐catalysts in C(sp2)–N Cross‐Couplings of Aryl Chlorides: A Comparison of Nickel(I) and Nickel(II).

- van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2769.

- Krasovskiy, A. L., Haley, S., & Voigtritter, K. (2014). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Organic Letters, 16(15), 4066–4069.

- Lipshutz, B. H., & Tang, R. (2012). Nickel-on-Charcoal-Catalyzed Aromatic Aminations and Kumada Couplings: Mechanistic and Synthetic Aspects. The Journal of Organic Chemistry, 77(17), 7546–7555.

- Tang, D., Li, J., Luo, J., Tong, W., Zhang, J., Zhang, Z.-H., & Qu, S. (2023). Mechanistic study of nickel-catalyzed intramolecular [4 + 2] cycloaddition of cyclobutanone with allene: origin of selectivity and ligand effect. Organic Chemistry Frontiers, 10(5), 1134–1146.

- Petuker, A., & Apfel, U.-P. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Molecules, 22(11), 1957.

- Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry.

- Google Patents. (n.d.). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.

-

J&K Scientific. (n.d.). 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl, 99% BISBI | 111982-81. Retrieved from [Link]

- Doyle, A. G., & Reid, J. P. (2019). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 24(19), 3539.

- Weix, D. J., & Goldfogel, M. J. (2020). Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison.

- Watson, D. A., & Biscoe, M. R. (2020). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Accounts of Chemical Research, 53(10), 2269–2282.

- van der Veen, L. A., Keeven, P. H., Schoemaker, G. C., Reek, J. N. H., Kamer, P. C. J., van Leeuwen, P. W. N. M., Lutz, M., & Spek, A. L. (2000). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Organometallics, 19(6), 872–883.

-

Wikipedia. (2023, November 29). Bite angle. In Wikipedia. Retrieved from [Link]

-

Cormac Quigley. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction. Retrieved from [Link]

Sources

- 1. Kumada Coupling [organic-chemistry.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl | 111982-81-1 | Benchchem [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. youtube.com [youtube.com]

- 7. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

- 8. sci-hub.jp [sci-hub.jp]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Overcoming Solubility Challenges with Phosphine Ligands in Catalysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable solutions for one of the most common yet vexing challenges in homogeneous catalysis: the poor solubility of phosphine ligands and their metal complexes. As catalysts become more sophisticated, often featuring bulky and lipophilic phosphine ligands to achieve high activity and selectivity, ensuring their solubility in the reaction medium is paramount for a successful outcome.[1][2]

This resource combines troubleshooting guides in a practical Q&A format with detailed protocols to help you diagnose and solve solubility issues in your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Phosphine Solubility

This section addresses the foundational questions researchers often have when a phosphine ligand fails to dissolve.

Q1: I've selected a common organic solvent, but my phosphine ligand won't dissolve. What are the primary factors at play?

A: The solubility of a phosphine ligand is governed by a combination of its structural properties and the nature of the solvent. Most phosphine ligands are organophosphines (R₃P), which tend to be lipophilic and show good solubility in non-polar organic solvents.[1] If you're facing issues, consider these factors:

-

Polarity Mismatch: The principle of "like dissolves like" is fundamental. Highly non-polar ligands, such as those with bulky alkyl groups like tri(tert-butyl)phosphine, will dissolve poorly in polar solvents like DMF or acetonitrile. Conversely, more polar ligands may have limited solubility in very non-polar solvents like hexane.

-

Steric Hindrance and Crystal Packing: Large, rigid, and highly symmetrical ligands can have strong crystal lattice energies that are difficult for solvent molecules to overcome. Even if the ligand's polarity seems compatible with the solvent, this strong packing can lead to poor solubility.

-

Electronic Properties: The electronic nature of the substituents on the phosphorus atom can influence intermolecular interactions, subtly affecting solubility.

Q2: My ligand dissolves perfectly, but a precipitate forms as soon as I add the metal precursor or during the reaction. What is happening?

A: This is a classic problem indicating that the solubility of the in-situ generated catalyst complex is lower than that of the free ligand. There are several potential causes:

-

Complex Aggregation: The newly formed metal-phosphine complex may have a structure, polarity, or symmetry that favors aggregation and precipitation in the chosen solvent.

-

Change in Polarity: Coordination to a metal center alters the overall polarity of the phosphine ligand. This new complex may no longer be soluble in the initial solvent system.

-

Reaction Temperature: If your reaction runs at a different temperature than your initial dissolution step, solubility can change dramatically. Many complexes are less soluble at lower temperatures. Conversely, some may precipitate at higher temperatures if decomposition occurs.

-

Byproduct Formation: An insoluble salt or other byproduct from the reaction (e.g., from the base or precursor) can crash out of the solution, sometimes co-precipitating your catalyst.

Q3: How does the structure of a phosphine ligand (e.g., cone angle, substituents) influence its solubility?

A: The structure is directly correlated with solubility.

-

Alkyl vs. Aryl Groups: Ligands with long alkyl chains or bulky, non-polar cycloalkyl groups (like tricyclohexylphosphine, PCy₃) are typically soluble in non-polar solvents such as toluene and hexane. Arylphosphines like triphenylphosphine (PPh₃) have moderate polarity and are soluble in a wider range of solvents, including THF, dichloromethane, and toluene.[1]

-

Tolman Cone Angle: While primarily a steric parameter, a very large cone angle often results from bulky, lipophilic groups that drive solubility towards non-polar solvents.[3]

-

Functional Groups: The presence of polar functional groups on the ligand backbone (e.g., ethers, amines) can increase solubility in more polar solvents.

Q4: Can I use a co-solvent to solve my problem? How do I choose one?

A: Yes, using a co-solvent is an excellent and common strategy. The goal is to fine-tune the polarity of the reaction medium.

-

For Non-Polar Ligands in Polar Solvents: If your ligand is non-polar but your reaction requires a polar aprotic solvent (like DMF), adding a less polar co-solvent like toluene or dioxane can create a mixture that keeps everything in solution. Mixed media such as water-ethanol or water-DMF are often employed to solubilize all reaction components.[4]

-

For Polar Ligands in Non-Polar Solvents: This scenario is less common but can be addressed by adding a small amount of a more polar co-solvent like THF to a non-polar medium like toluene.

-

Selection Process: Start by adding small amounts (5-10% v/v) of the co-solvent and observe the effect. It's an empirical process, and screening a few options is often necessary. Be mindful that changing the solvent system can also impact reaction kinetics and selectivity.[5]

Section 2: Troubleshooting Guide - From Observation to Solution

This guide provides a logical workflow for diagnosing and resolving ligand and catalyst precipitation.

Problem A: The free phosphine ligand does not dissolve in the primary reaction solvent.

This is the first checkpoint. An undissolved ligand cannot effectively participate in catalysis.

Workflow for Solving Ligand Insolubility

Caption: Troubleshooting workflow for an insoluble phosphine ligand.

Problem B: The catalyst complex precipitates during formation or reaction.

This indicates an issue with the solubility of the active catalytic species.

Causality Check:

-

Is the complex known to be poorly soluble? A quick literature search on the specific metal-ligand complex can save significant time.

-

Did the temperature change? Ensure the reaction temperature is not causing the complex to fall out of solution.

-

Could it be a salt? If you are using an ionic base or salt additive, check its solubility in your reaction medium.

Troubleshooting Steps:

-

Introduce a Co-solvent: As with the free ligand, adding a co-solvent is the first step. Try adding 10-20% of a solvent that is a good solvent for the free ligand.

-

Increase Dilution: Running the reaction at a lower concentration can sometimes keep the complex dissolved. This may impact reaction rates, so proceed with caution.

-

Re-evaluate the Ligand: If solubility issues persist and severely impact results, the chosen ligand may be fundamentally incompatible with the required solvent system. Consider a ligand with similar electronic and steric properties but with solubilizing groups.

-

Consider Advanced Techniques: For aqueous or biphasic systems, specialized strategies like micellar catalysis can create local environments where the catalyst is soluble and active.[4]

Section 3: Advanced Strategies & Experimental Protocols

When simple solvent adjustments are insufficient, more advanced strategies are required.

Protocol 1: Systematic Solvent Screening

Objective: To empirically determine the best solvent or co-solvent for your phosphine ligand.

Methodology:

-

Preparation: Dispense a small, accurately weighed amount (e.g., 2 mg) of your phosphine ligand into several labeled 1-dram vials.

-

Solvent Addition: Add a fixed volume (e.g., 0.5 mL) of a different solvent to each vial. A good starting set includes: Toluene, Hexanes, Dioxane, Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile.

-

Initial Observation: Vortex each vial for 30 seconds. Observe and record solubility at room temperature as "Fully Soluble," "Partially Soluble," or "Insoluble."

-

Thermal Test: For vials marked "Partially Soluble" or "Insoluble," gently warm them in a sand bath or on a heat block to 40-50°C. Record any changes in solubility.

-

Analysis: Use the results to select the best single solvent or identify promising candidates for a co-solvent system.

Data Presentation: Solvent Properties

To aid in your selection, this table summarizes the properties of common solvents used in catalysis. The dielectric constant is a good proxy for polarity.

| Solvent | Dielectric Constant (ε) at 20°C | General Use Case |

| n-Hexane | 1.88 | Non-polar, for highly lipophilic ligands |

| Toluene | 2.38 | Non-polar, workhorse for many cross-couplings |

| Dioxane | 2.21 | Moderately polar ether, common in Suzuki couplings |